Rescimetol
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Overview
Description
Rescimetol, also known as methyl O-(4-hydroxy-3-methoxycinnamoyl) reserpate, is an antihypertensive agent developed by Nippon Chemiphar Co. Ltd. It belongs to the class of rauwolfia alkaloids and is known for its sustained antihypertensive activity with low toxicity and weak central action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rescimetol involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. One of the synthetic routes includes the esterification of reserpic acid with 4-hydroxy-3-methoxycinnamic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the use of solvents like methanol and reagents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Rescimetol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are employed under basic conditions
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted phenolic compounds .
Scientific Research Applications
Rescimetol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and substitution reactions.
Biology: Investigated for its effects on gonadal and adrenal functions in animal models.
Industry: Employed in the synthesis of other pharmacologically active compounds.
Mechanism of Action
Rescimetol exerts its antihypertensive effects by inhibiting the norepinephrine-induced contraction in vascular smooth muscle. This inhibition is achieved through the blockade of alpha-adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets include norepinephrine receptors and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Reserpine: Another rauwolfia alkaloid with antihypertensive properties.
Deserpidine: Similar in structure and function to Rescimetol, used for hypertension treatment.
Ajmaline: An antiarrhythmic agent with structural similarities to this compound
Uniqueness
This compound is unique due to its sustained antihypertensive activity and low toxicity profile. Unlike Reserpine, which has significant central nervous system side effects, this compound has a weaker central action, making it more suitable for long-term therapy .
Properties
CAS No. |
73573-42-9 |
---|---|
Molecular Formula |
C33H38N2O8 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-17-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C33H38N2O8/c1-39-20-7-8-21-22-11-12-35-17-19-14-28(43-29(37)10-6-18-5-9-26(36)27(13-18)40-2)32(41-3)30(33(38)42-4)23(19)16-25(35)31(22)34-24(21)15-20/h5-10,13,15,19,23,25,28,30,32,34,36H,11-12,14,16-17H2,1-4H3/b10-6+/t19-,23+,25-,28-,30+,32+/m1/s1 |
InChI Key |
MMUMZMIKZXSFSD-ADSVITMPSA-N |
SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |
Appearance |
Solid powder |
73573-42-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CD 3400 CD 3400, (3beta,16beta,17alpha,18beta(E),20alpha)-isomer CD-3400 methyl O-(4-hydroxy-3-methoxycinnamoyl)reserpate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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